molecular formula C20H23N5OS B2804920 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 577987-27-0

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2804920
CAS RN: 577987-27-0
M. Wt: 381.5
InChI Key: JIIRHPUNJSOHLP-UHFFFAOYSA-N
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Description

The compound “2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure consists of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions . The compound also contains an acetamide group and a thioether linkage.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the angles between chemical bonds.

Scientific Research Applications

Synthesis and Antiexudative Activity

The synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides was explored for their potential antiexudative activity. This research aimed to develop new, effective, and relatively non-toxic drugs by investigating the synthetic methods, physical, physico-chemical, and biological properties of 1,2,4-triazol derivatives. The study successfully synthesized 24 compounds, out of which 91% demonstrated antiexudative properties, with 5 compounds showing activity surpassing the reference drug diclophenac sodium. This suggests the potential of these derivatives in medical applications due to their anti-exudative effects (Chalenko et al., 2019).

Antimicrobial Activities of Triazole Derivatives

A study focused on the synthesis of new triazole derivatives and the investigation of their antimicrobial activities. The research involved preparing triazole derivatives by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with specific amino triazole thiones. The compounds were then tested for their antimicrobial efficacy against various Candida species and pathogenic bacteria. Notably, two compounds, IIIg and IIIi, were identified as the most potent derivatives against Candida species and tested bacteria, respectively, indicating their potential as antimicrobial agents (Altıntop et al., 2011).

Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

Another study involved the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride. These compounds were further reacted with various aromatic aldehydes to yield 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamides, which upon cyclization with hydrazine hydrate, produced N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. These synthesized compounds were characterized and confirmed through spectroscopic studies, indicating their potential for further pharmacological exploration (Panchal & Patel, 2011).

Anticancer Properties of Triazole Derivatives

Research on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides investigated their anticancer activity against a panel of 60 cancer cell lines derived from nine different cancer types. Several derivatives were identified to exhibit selective activity against melanoma and breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ostapiuk et al., 2015).

properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13(2)15-7-9-17(10-8-15)22-18(26)12-27-20-24-23-19(25(20)21)16-6-4-5-14(3)11-16/h4-11,13H,12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIRHPUNJSOHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

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